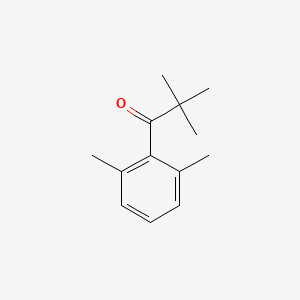

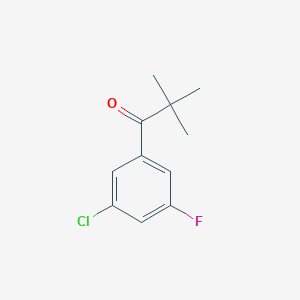

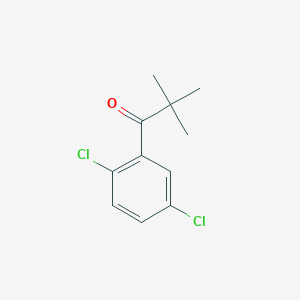

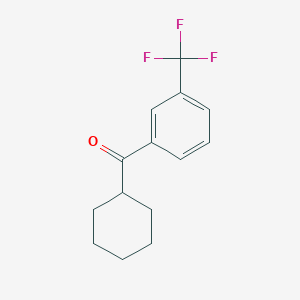

Cyclohexyl 3-trifluoromethylphenyl ketone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Comprehensive Analysis of Cyclohexyl 3-trifluoromethylphenyl Ketone

Cyclohexyl 3-trifluoromethylphenyl ketone is a compound that can be synthesized through various chemical reactions involving cyclohexanone derivatives. The presence of the trifluoromethyl group is a common feature in pharmaceuticals and agrochemicals due to its ability to enhance the biological activity of molecules.

Synthesis Analysis

The synthesis of related cyclohexanone derivatives can be achieved through different methods. For instance, an improved synthesis of a hydroxymethyl tricyclic ketone from cyclohexanone has been reported, which is a key intermediate for the synthesis of potent anti-inflammatory agents . Additionally, trifluoromethylated cyclohexyl compounds can be synthesized via a stepwise Robinson annulation, starting from pentafluoropropiophenone . This process involves a Mukaiyama Michael type reaction and can yield various fluorinated cyclohexane derivatives.

Molecular Structure Analysis

The molecular structure of cyclohexyl 3-trifluoromethylphenyl ketone would likely exhibit characteristics similar to those of 4-phenyl-2,6-bis(trifluoroacetyl)cyclohexanone, which has been studied in the crystal state, solution, and gas phase . The structure is expected to show a high degree of delocalization over the conjugated system, especially in the presence of electron-withdrawing trifluoromethyl groups.

Chemical Reactions Analysis

Cyclohexyl 3-trifluoromethylphenyl ketone could potentially undergo various chemical reactions. For example, cyclohexanone derivatives can participate in Lewis acid-catalyzed intermolecular [4 + 2] cycloadditions with aldehydes and ketones . Furthermore, the photo-Nazarov cyclization of 1-cyclohexenyl phenyl ketone has been studied, revealing the formation of hexahydrofluorenone and other intermediates . These reactions demonstrate the reactivity of cyclohexanone derivatives in forming complex structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexyl 3-trifluoromethylphenyl ketone would be influenced by the trifluoromethyl group, which is known to impart unique properties to molecules. For instance, the introduction of fluorine atoms can significantly alter the lipophilicity and metabolic stability of compounds . The presence of the ketone functional group also allows for further chemical modifications and transformations, as seen in various synthetic strategies .

科学研究应用

Chemical Synthesis and Catalysis The versatility of cyclohexyl 3-trifluoromethylphenyl ketone extends to chemical synthesis and catalysis, as illustrated by Massicot et al. (2011), who explored its utility in synthesizing trifluoromethyl cyclohexyl, cyclohexenyl, and aryl compounds via stepwise Robinson annulation. Their work underscores the compound's role in producing fluorinated cyclohexane and aromatic derivatives, offering a pathway to novel chemical entities with potential applications in various fields, including pharmaceuticals and agrochemicals (Massicot et al., 2011).

Photopolymerization and Material Science Recent advancements in material science have also benefited from the unique properties of cyclohexyl 3-trifluoromethylphenyl ketone derivatives. Xu et al. (2020) identified ketone derivatives based on cyclohexanone structures as effective photoinitiators for radical and cationic photopolymerizations under visible LED light. This finding opens new avenues for the use of cyclohexyl 3-trifluoromethylphenyl ketone derivatives in 3D printing technologies and the manufacturing of advanced materials with tailored properties (Xu et al., 2020).

Environmental Catalysis Moreover, cyclohexyl 3-trifluoromethylphenyl ketone and its derivatives find applications in environmental catalysis. Denekamp et al. (2018) explored the allylic oxidation of cyclohexene with O2, highlighting the catalytic efficiency of transition-metal catalysts supported on porous carbons. Their work contributes to understanding the mechanisms underlying selective oxidation processes, potentially leading to cleaner industrial chemical production methods (Denekamp et al., 2018).

安全和危害

属性

IUPAC Name |

cyclohexyl-[3-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3O/c15-14(16,17)12-8-4-7-11(9-12)13(18)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCYFBTVCOOTWTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CC(=CC=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642602 |

Source

|

| Record name | Cyclohexyl[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexyl 3-trifluoromethylphenyl ketone | |

CAS RN |

3277-77-8 |

Source

|

| Record name | Cyclohexyl[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。